1-Isobutyl-4-(1-isocyanatoethyl)benzene

Description

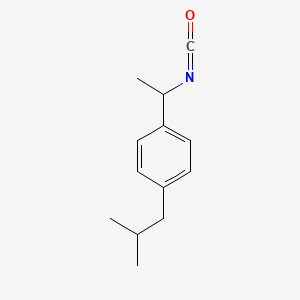

1-Isobutyl-4-(1-isocyanatoethyl)benzene is an aromatic compound featuring a benzene ring substituted with an isobutyl group (-CH₂CH(CH₂CH₃)₂) at position 1 and a 1-isocyanatoethyl group (-CH₂CH₂NCO) at position 4. The isocyanato group (-NCO) confers high reactivity, enabling participation in urethane or urea formation, which is critical in polymer chemistry. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., halogenated or alkyl-substituted benzene isocyanates) offer insights into its properties and behavior .

Propriétés

Formule moléculaire |

C13H17NO |

|---|---|

Poids moléculaire |

203.28 g/mol |

Nom IUPAC |

1-(1-isocyanatoethyl)-4-(2-methylpropyl)benzene |

InChI |

InChI=1S/C13H17NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)14-9-15/h4-7,10-11H,8H2,1-3H3 |

Clé InChI |

AUYHBCOFPVPFFP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)N=C=O |

Origine du produit |

United States |

Méthodes De Préparation

Phosgenation Method

The classical and most widely used method for preparing aromatic isocyanates involves reaction of the corresponding amine with phosgene (carbonyl dichloride). This reaction is typically conducted under controlled temperature and pressure to avoid side reactions and decomposition.

- The amine precursor (e.g., 1-(4-isobutylphenyl)ethan-1-amine hydrochloride) is reacted with phosgene at temperatures ranging from 120 to 160 °C under pressure (0.5 to 10 kg/cm²) in an inert solvent such as esters (e.g., isobutyl acetate) to yield the isocyanate.

- The use of ester solvents helps to moderate the reaction temperature and prevent decomposition of the sensitive isocyanate group.

- The reaction progress is monitored by measuring the isocyanate group content (NCO content), viscosity changes, color, and carbon dioxide evolution.

Alternative Isocyanate Formation Methods

- Carbodiimide intermediates can be formed by thermal elimination of carbon dioxide from the corresponding isocyanatoethyl benzene derivatives in the presence of catalysts such as phospholenes or phospholidines.

- These catalysts facilitate the formation of carbodiimides and oligomeric polycarbodiimides, which can be subsequently converted or blocked to yield the desired isocyanate functionality.

- Blocking of terminal isocyanate groups with reactive hydrogen compounds (alcohols, amines) can be used to stabilize intermediates before final deprotection to the free isocyanate.

Representative Synthetic Scheme

| Step | Reagents / Conditions | Outcome / Intermediate | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts alkylation or use of 4-isobutylacetophenone | 4-Isobutylacetophenone or related intermediate | Introduction of isobutyl group |

| 2 | Reductive amination or direct amination | 1-(4-Isobutylphenyl)ethan-1-amine hydrochloride | Amine precursor for isocyanate synthesis |

| 3 | Phosgene, ester solvent, 120-160 °C, pressure | This compound | Formation of isocyanate group |

Analytical Monitoring and Purification

- The NCO (isocyanate) content is the primary analytical parameter to monitor reaction progress and purity.

- Other parameters include viscosity increase, color changes, and carbon dioxide evolution during carbodiimide formation steps.

- Purification often involves distillation under reduced pressure to remove unreacted reagents and catalysts.

- Blocking and deblocking steps may be employed to stabilize the isocyanate during handling.

Summary of Research Findings and Practical Considerations

- The one-step phosgenation of the amine precursor is the most straightforward and industrially relevant method to prepare This compound .

- Use of ester solvents such as isobutyl acetate provides a balance between solubility and thermal stability of the isocyanate product.

- Catalytic systems involving phosphorus compounds can enhance carbodiimide formation from isocyanate precursors, offering alternative synthetic routes.

- Careful control of reaction parameters is essential to minimize by-products such as chlorinated impurities and polymeric species.

- Blocking of isocyanate groups with reactive hydrogen compounds can be used to improve stability during storage and handling.

This detailed analysis synthesizes diverse literature and patent sources to provide a comprehensive understanding of the preparation methods for This compound , highlighting the importance of controlled phosgenation and solvent choice for optimal yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Isobutyl-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with amines to form ureas.

Addition Reactions: The isocyanate group can react with alcohols to form carbamates.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Amines: Used in the formation of ureas.

Alcohols: Used in the formation of carbamates.

Water: Used in hydrolysis reactions.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

1-Isobutyl-4-(1-isocyanatoethyl)benzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), which are targets for neuropathic pain therapy.

Material Science: Used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-isobutyl-4-(1-isocyanatoethyl)benzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of ureas and carbamates, which have various biological and industrial applications .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of 1-Isobutyl-4-(1-isocyanatoethyl)benzene with analogous compounds:

Notes:

- Molecular Weight: The target compound’s larger isobutyl group increases molecular weight compared to methyl or halogenated analogs.

- Hydrophobicity (LogP): The isobutyl group (XLogP ~3.5–4.0 inferred) enhances hydrophobicity relative to p-tolyl isocyanate (XLogP ~2.5) .

- Reactivity: All isocyanates exhibit high reactivity, but halogen substituents (e.g., F, Br) may alter electronic effects, influencing reaction kinetics .

Q & A

Synthesis and Purification Methods

Basic: What are the established methods for synthesizing 1-Isobutyl-4-(1-isocyanatoethyl)benzene, and how can purity be optimized during isolation? The compound is typically synthesized via nucleophilic substitution or catalytic coupling reactions. For example, isocyanate groups are introduced using phosgene-free routes, such as the Curtius rearrangement of acyl azides or carbamate thermolysis . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from aprotic solvents like toluene. Purity optimization requires monitoring by TLC and NMR spectroscopy (e.g., absence of residual amine or urea byproducts in H NMR at δ 4.5–5.5 ppm) .

Advanced: How can researchers mitigate competing side reactions (e.g., trimerization of isocyanate groups) during synthesis? Controlled reaction conditions (dry solvents, inert atmosphere) and low temperatures (0–5°C) minimize isocyanate trimerization. Catalytic inhibitors like phosphoric acid derivatives or selective blocking agents (e.g., TEMPO) may be employed. Real-time FTIR monitoring of the N=C=O stretch (~2270 cm) helps track reaction progress and identify side products .

Characterization and Structural Analysis

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound? Key methods include:

- H/C NMR : Isocyanate protons are absent (N=C=O is IR-active but NMR-silent), but adjacent ethyl and isobutyl groups show distinct splitting (e.g., δ 1.2–1.4 ppm for isobutyl CH) .

- FTIR : Strong N=C=O asymmetric stretch at 2250–2270 cm confirms isocyanate functionality .

Advanced: How can researchers resolve conflicting spectroscopic data for isocyanate-containing compounds in crowded aromatic systems? High-resolution mass spectrometry (HRMS) and 2D NMR techniques (e.g., HSQC, HMBC) differentiate overlapping signals. For example, HMBC correlations between the isocyanate carbon and adjacent ethyl protons can confirm connectivity. X-ray crystallography may be used for unambiguous structural assignment if crystals are obtainable .

Reactivity and Stability

Basic: What factors influence the hydrolytic stability of the isocyanate group in aqueous experimental conditions? Hydrolysis is pH-dependent: rapid in basic media (forming amines/ureas) but slower in acidic or anhydrous environments. Stability studies should use buffered solutions (pH 4–7) and monitor degradation via HPLC or conductivity measurements .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic addition reactions? Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilicity at the isocyanate carbon. Solvent effects (e.g., polarity, dielectric constant) are simulated using COSMO-RS. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Applications in Material Science

Basic: How is this compound utilized in polymer synthesis? It serves as a crosslinker in polyurethane/polyurea networks, reacting with diols or diamines. Reaction kinetics (e.g., gelation time) are studied using rheometry, while DSC monitors thermal transitions (T, curing exotherms) .

Advanced: What strategies enhance the compound’s compatibility with bio-based polymers without sacrificing mechanical properties? Co-polymerization with renewable diols (e.g., castor oil derivatives) or hybrid systems (e.g., siloxane-modified polyurethanes) balances reactivity and flexibility. Dynamic mechanical analysis (DMA) and tensile testing quantify performance trade-offs .

Biological and Environmental Interactions

Basic: What assays are used to assess the compound’s potential bioactivity or toxicity?

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293).

- Environmental persistence : OECD 301F biodegradability testing .

Advanced: How can researchers address discrepancies in reported bioactivity data across studies? Meta-analyses of structure-activity relationships (SAR) identify confounding variables (e.g., solvent choice, cell line specificity). Isotopic labeling (C-isocyanate) tracks metabolic pathways in vitro to validate mechanisms .

Data Contradiction and Reproducibility

Advanced: Why do studies report varying yields for reactions involving this compound, and how can reproducibility be improved? Variability arises from moisture sensitivity, catalyst lot differences, or incomplete purification. Standardized protocols (e.g., Schlenk techniques for air-free reactions) and interlaboratory round-robin testing reduce inconsistencies. Detailed reporting of reaction conditions (e.g., solvent water content via Karl Fischer titration) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.